molecular formula C19H26INO B5224149 N,N-dicyclohexyl-4-iodobenzamide

N,N-dicyclohexyl-4-iodobenzamide

Cat. No.: B5224149
M. Wt: 411.3 g/mol
InChI Key: FKRAEZXGWAUWFI-UHFFFAOYSA-N
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Description

Historical Context and Emergence of Halogenated Benzamide (B126) Scaffolds in Organic Synthesis

The development of halogenated benzamide scaffolds has been a cornerstone in the advancement of organic synthesis. Historically, the introduction of halogen atoms onto a benzamide framework was recognized as a powerful strategy to modulate the electronic properties and reactivity of the molecule. This has been particularly crucial in the field of medicinal chemistry, where such modifications can significantly influence a compound's biological activity. The synthesis of various N-substituted benzamide derivatives has been extensively explored for their potential as antitumor and antimicrobial agents. nih.govnih.govnih.gov The amide functionality itself is a prevalent feature in a vast number of pharmaceuticals, highlighting the importance of synthetic methods that allow for its facile and diverse construction. nih.gov

Strategic Importance of Aromatic Iodine Substituents in Organic Chemistry

The presence of an iodine substituent on an aromatic ring is of profound strategic importance in organic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a highly reactive site for a variety of chemical transformations. This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.gov These reactions are fundamental in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

The utility of iodoarenes as synthetic intermediates is well-established, providing access to a wide range of valuable products, including pharmaceuticals, agrochemicals, and materials. bldpharm.com The ability to introduce an iodine atom onto an aromatic ring, often with high regioselectivity, and subsequently replace it with a wide array of functional groups, underscores the strategic value of iodoaromatic compounds in the design and execution of complex synthetic routes.

Overview of N,N-dicyclohexyl-4-iodobenzamide as a Distinctive Synthetic Intermediate

This compound emerges as a distinctive synthetic intermediate by combining the robust and sterically demanding N,N-dicyclohexylamide moiety with the synthetically versatile 4-iodophenyl group. While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from closely related structures.

The synthesis of this compound would likely proceed via the acylation of dicyclohexylamine (B1670486) with 4-iodobenzoyl chloride. This standard method for amide bond formation is widely used in organic synthesis.

The primary utility of this compound lies in its potential as a building block in multi-step syntheses. The iodine atom serves as a handle for introducing diverse substituents at the 4-position of the benzoyl ring through various cross-coupling reactions. The bulky dicyclohexyl groups can influence the compound's solubility, crystallinity, and conformational properties, which can be advantageous in certain synthetic applications.

Below is a table of properties for structurally related compounds, which can provide an indication of the expected characteristics of this compound.

PropertyN,N-Dicyclohexyl-4-fluorobenzamide 4-Iodo-N,N-dimethylbenzamideN-hexyl-2-hydroxy-4-iodobenzamide
CAS Number 330684-17-824167-53-189011-07-4
Molecular Formula C19H26FNOC9H10INOC13H18INO2
Molecular Weight 303.42 g/mol 275.09 g/mol 347.19 g/mol

This table presents data for analogous compounds to provide a comparative context for the properties of this compound.

Scope and Objectives of Research on this compound

The primary research interest in this compound is centered on its application as a versatile precursor in organic synthesis. Key objectives for research involving this compound would include:

Development of efficient and scalable synthetic protocols for the preparation of this compound.

Exploration of its reactivity in a wide range of cross-coupling reactions to synthesize novel, highly substituted benzamide derivatives. This would involve studying the influence of the bulky N,N-dicyclohexylamide group on the reaction outcomes.

Synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. The dicyclohexylamide moiety can impart unique physicochemical properties to the final products.

Investigation of the conformational and electronic properties of this compound and its derivatives to understand structure-activity relationships in various contexts.

The study of this compound and its reactions contributes to the broader field of synthetic methodology, offering new pathways to complex molecules that may have significant practical applications.

Properties

IUPAC Name

N,N-dicyclohexyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26INO/c20-16-13-11-15(12-14-16)19(22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRAEZXGWAUWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Pathways Involving N,n Dicyclohexyl 4 Iodobenzamide

Halogen-Dance Reactions and Rearrangements of Iodobenzamides

The halogen dance reaction, also known as halogen migration or base-catalyzed halogen dance (BCHD), involves the transposition of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is typically facilitated by a strong base and proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.org The driving force for this reaction is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

While specific studies on N,N-dicyclohexyl-4-iodobenzamide undergoing a halogen dance are not extensively documented in the provided results, the general principles can be applied. For instance, treatment of an iodobenzamide with a strong base like lithium diisopropylamide (LDA) could potentially lead to deprotonation at a position ortho to the amide group, which is a directing group. This could initiate a halogen dance, resulting in the migration of the iodine atom to a different position on the benzene (B151609) ring. clockss.org The choice of solvent can significantly influence these reactions, as it affects the reactivity of the organolithium bases. wikipedia.org The reaction is a powerful tool for functionalizing aromatic rings at positions that are not easily accessible through other synthetic routes. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic compounds. diva-portal.org It involves the attack of a nucleophile on an aromatic ring carbon that bears a leaving group, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. diva-portal.org For SNAr to occur, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups. diva-portal.org

In the case of this compound, the iodine atom can act as a leaving group. The dicyclohexylamido group, while having some electron-withdrawing character, may not be sufficient on its own to strongly activate the ring for SNAr with a wide range of nucleophiles. However, under specific conditions or with highly reactive nucleophiles, substitution at the 4-position may be possible. The regioselectivity of SNAr reactions is a critical aspect, and in polysubstituted systems, the position of nucleophilic attack is determined by the electronic properties of the substituents. mdpi.com For example, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position due to its higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com

Metal-Mediated Cross-Coupling Reactions of this compound

The carbon-iodine bond in this compound makes it an excellent substrate for a variety of metal-mediated cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds. chemrxiv.orgthieme-connect.de Palladium-catalyzed reactions are particularly prominent in this area. thieme-connect.de

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. sciforum.net this compound, being an aryl iodide, is an ideal coupling partner in Suzuki-Miyaura reactions. These reactions are known for their mild conditions and tolerance of a wide range of functional groups. rsc.orgunimi.it

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. youtube.com The reaction can be used to synthesize a diverse array of biaryl compounds and other complex molecules. sciforum.netnih.gov

A typical Suzuki-Miyaura reaction involving this compound would be carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and scope. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is a generalized representation based on typical Suzuki-Miyaura reactions and does not represent specific experimental data for this compound from the search results.

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh3)4Na2CO3Toluene/WaterN,N-dicyclohexyl-4-phenylbenzamide
This compound4-Methoxyphenylboronic acidPdCl2(dppf)K3PO4DioxaneN,N-dicyclohexyl-4-(4-methoxyphenyl)benzamide

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. conicet.gov.ar this compound can serve as the aryl halide component, reacting with various alkenes to introduce a vinyl group at the 4-position of the benzamide (B126). conicet.gov.arrsc.org

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. ibs.re.krnih.gov This reaction typically uses a copper co-catalyst. nih.gov this compound can be coupled with a variety of terminal alkynes to produce 4-alkynylbenzamide derivatives. ibs.re.krresearchgate.net

Table 2: Heck and Sonogashira Coupling Reactions This table is a generalized representation based on typical Heck and Sonogashira reactions and does not represent specific experimental data for this compound from the search results.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseSolventProduct
HeckThis compoundStyrenePd(OAc)2, PPh3Et3NDMFN,N-dicyclohexyl-4-styrylbenzamide
SonogashiraThis compoundPhenylacetylenePd(PPh3)4, CuIEt3NTHFN,N-dicyclohexyl-4-(phenylethynyl)benzamide

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction allows for the coupling of aryl halides or triflates with amines. wikipedia.org this compound can be reacted with a variety of primary or secondary amines in the presence of a palladium catalyst and a base to form N,N-dicyclohexyl-4-aminobenzamide derivatives. researchgate.netresearchgate.net

The development of various phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction, enabling the coupling of a wide range of substrates under milder conditions. wikipedia.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. nih.govresearchgate.net this compound can be coupled with organozinc reagents to form new carbon-carbon bonds. This method is known for its high functional group tolerance. nih.gov

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound. While effective, the toxicity of the organotin reagents is a significant drawback.

Lithiation-Iodine Exchange and Subsequent Electrophilic Quenching Reactions

The carbon-iodine bond in this compound is susceptible to lithium-halogen exchange, a powerful transformation that converts the aryl iodide into a highly reactive aryllithium species. This reaction is typically achieved by treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). The equilibrium of this exchange generally favors the formation of the more stable aryllithium, driven by the greater s-character of the sp²-hybridized carbon compared to the sp³-hybridized carbon of the alkyllithium reagent. princeton.eduharvard.edu

The resulting N,N-dicyclohexyl-4-lithiobenzamide is a potent nucleophile and can be intercepted by a wide array of electrophiles to introduce various substituents at the 4-position of the benzamide ring. The outcome of these quenching reactions is often dependent on the nature of the electrophile used. nih.govmdpi.com

General Reaction Scheme:

Lithium-Halogen Exchange

This image depicts a general lithium-halogen exchange reaction, analogous to the process occurring with this compound.

Research on analogous N-substituted aromatic amides, such as N-benzylpyrene-1-carboxamide, has demonstrated that the lithiated intermediate can react with various electrophiles to yield a range of products. nih.govresearchgate.netresearchgate.net While specific studies on this compound are not prevalent in the reviewed literature, the reactivity is expected to follow similar patterns.

Below is a table summarizing the expected products from the reaction of N,N-dicyclohexyl-4-lithiobenzamide with various electrophiles, based on established reactivity of similar aryllithium compounds.

Electrophile Reagent Product Reference
ProtonH₂ON,N-dicyclohexylbenzamide nih.gov
DeuteronD₂ON,N-dicyclohexyl-4-deuterobenzamide researchgate.net
Carbon DioxideCO₂4-(dicyclohexylcarbamoyl)benzoic acid researchgate.net
Aldehydes/KetonesRCHO/RCOR'N,N-dicyclohexyl-4-(hydroxyalkyl)benzamide thieme-connect.de
Alkyl HalidesR'XN,N-dicyclohexyl-4-alkylbenzamide researchgate.net
Silyl HalidesR₃SiClN,N-dicyclohexyl-4-(trialkylsilyl)benzamide researchgate.net

Radical Reactions Involving the C-I Bond of this compound

The relatively weak carbon-iodine bond (C–I) in this compound, with a bond dissociation energy of approximately 67 kcal/mol, allows for its homolytic cleavage to generate an aryl radical. nih.gov This reactive intermediate can participate in a variety of radical-mediated transformations. The generation of the aryl radical can be initiated through several methods, including photolysis or by using radical initiators. nih.govumich.edu

Photochemical Homolysis:

Irradiation with UV light can induce the homolytic cleavage of the C-I bond, forming an N,N-dicyclohexyl-4-carbamoylphenyl radical and an iodine radical. nih.gov This method offers a clean way to generate the radical species without the need for additional reagents.

Atom Transfer Radical Reactions:

Another common approach to generate the aryl radical is through halogen-atom transfer (XAT). researchgate.netacs.org This process involves the transfer of the iodine atom from the aryl iodide to a radical species, often generated from a photocatalyst or a radical initiator. This method has been successfully employed for the functionalization of various aryl halides.

Once generated, the N,N-dicyclohexyl-4-carbamoylphenyl radical can undergo several types of reactions:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of N,N-dicyclohexylbenzamide. This is a common termination step in radical reactions. nih.gov

Addition to Alkenes and Alkynes: The aryl radical can add to carbon-carbon multiple bonds, leading to the formation of a new carbon-carbon bond and a new radical species that can propagate a reaction chain or be terminated. nih.gov

Intramolecular Cyclization: If a suitable tethered reactive partner is present in the molecule, the aryl radical can undergo intramolecular cyclization, leading to the formation of polycyclic structures.

The following table provides examples of potential radical reactions involving the C-I bond of this compound, based on known reactivity of similar aryl iodides.

Reaction Type Reactant/Condition Expected Product Type Reference
Hydroarylation of AlkenesAlkene, PhotocatalystN,N-dicyclohexyl-4-alkylbenzamide nih.gov
DehalogenationRadical Initiator, H-donorN,N-dicyclohexylbenzamide nih.gov
AminationDiazonium Salts, BaseN,N-dicyclohexyl-4-aminobenzamide derivatives researchgate.net
PhosphonationPhosphite source, PhotocatalystN,N-dicyclohexyl-4-phosphonylbenzamide researchgate.net

Structural Elucidation and Advanced Spectroscopic Techniques for N,n Dicyclohexyl 4 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H, ¹³C, and 2D NMR Methodologies

The structural framework of N,N-dicyclohexyl-4-iodobenzamide is systematically mapped out using a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring environments. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic and aliphatic protons. The 1,4-disubstituted aromatic ring gives rise to a pair of doublets, a typical AA'BB' pattern. Protons ortho to the iodine atom are expected to appear at a different chemical shift than those ortho to the electron-withdrawing amide group. The cyclohexyl protons produce complex, overlapping multiplet signals in the upfield region of the spectrum. The protons on the carbons directly attached to the nitrogen (methine protons) are the most deshielded of the aliphatic signals due to the inductive effect of the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The key diagnostic signal is the amide carbonyl carbon, which typically resonates in the downfield region around 170 ppm. The aromatic region shows four distinct signals: one for the carbon bearing the iodine (ipso-carbon), one for the carbon attached to the carbonyl group, and two for the protonated aromatic carbons. The cyclohexyl rings are expected to show at least three signals corresponding to the methine carbon (C-N) and the various methylene carbons in the aliphatic region.

2D NMR Methodologies: To definitively assign the complex signals, especially within the cyclohexyl moieties, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY experiment establishes proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the cyclohexyl rings. An HSQC experiment correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of both the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Amide Carbonyl (C=O)---~170
Aromatic CH (ortho to C=O)Doublet, ~7.3-7.5~129
Aromatic CH (ortho to I)Doublet, ~7.7-7.9~138
Aromatic C (ipso to C=O)---~135
Aromatic C (ipso to I)---~98
Cyclohexyl CH (N-CH)Multiplet, ~3.3-3.8~55-60
Cyclohexyl CH₂Multiplet, ~1.0-2.0~25-35

Note: Data are predicted values based on typical chemical shifts for similar functional groups.

Application of NMR for Conformational Analysis of Dicyclohexyl Moieties

Furthermore, the width and splitting patterns of the signals for the methine protons (N-CH) can provide insight into the rate of the chair-chair interconversion of the cyclohexyl rings. At lower temperatures, this interconversion can be slowed on the NMR timescale, leading to the observation of separate, distinct signals for the axial and equatorial protons of the rings. This detailed analysis helps to build a three-dimensional model of the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₉H₂₆INO), the calculated exact mass is 411.1059 amu. HRMS analysis would be expected to yield a molecular ion peak within a very narrow tolerance (typically <5 ppm) of this value, confirming the molecular formula and ruling out other potential compositions. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion at m/z 411), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions (product ions). This process provides valuable information about the molecule's connectivity.

The fragmentation of this compound is expected to follow characteristic pathways for amides. libretexts.orglibretexts.org Key fragmentation events would include:

Amide Bond Cleavage: The most significant fragmentation is the cleavage of the C(O)-N bond. This leads to the formation of a stable 4-iodobenzoyl cation. This fragment is a key diagnostic ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within one of the cyclohexyl rings is another common pathway for amides and amines. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
411[C₁₉H₂₆INO]⁺Molecular Ion [M]⁺
231[IC₆H₄CO]⁺Cleavage of the C(O)-N bond
204[IC₆H₄]⁺Loss of CO from the benzoyl cation
181[(C₆H₁₁)₂N]⁺Cleavage of the C(O)-N bond

Note: Predicted fragmentation based on common pathways for amides. libretexts.orgmiamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov They are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: An IR spectrum provides a characteristic fingerprint of a molecule. For this compound, the most prominent absorption would be the strong C=O stretching vibration of the tertiary amide group, typically found in the 1630-1680 cm⁻¹ region. masterorganicchemistry.com Other key absorptions include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the cyclohexyl groups (below 3000 cm⁻¹). The C-N stretching vibration and aromatic C=C stretching vibrations would appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). A characteristic out-of-plane C-H bending vibration for the 1,4-disubstituted benzene (B151609) ring is also expected.

Raman Spectroscopy: While IR spectroscopy is particularly sensitive to polar bonds like the carbonyl group, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. nih.gov Therefore, the symmetric stretching vibration of the 4-iodophenyl ring would be expected to produce a strong signal in the Raman spectrum. The C=C bonds of the aromatic ring and the C-H bonds of the aliphatic chains would also be Raman active. Using both techniques provides a more complete picture of the molecule's vibrational characteristics.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchIR, Raman3030 - 3100Medium
Aliphatic C-H StretchIR, Raman2850 - 2950Strong
Amide C=O StretchIR1630 - 1680Strong
Aromatic C=C StretchIR, Raman1475 - 1600Medium-Strong
C-N StretchIR1250 - 1350Medium
Aromatic C-H Bend (out-of-plane)IR800 - 850Strong
C-I StretchIR, Raman500 - 600Weak-Medium

Note: Data are predicted values based on standard functional group correlation tables. masterorganicchemistry.comdocbrown.info

X-ray Crystallography for Solid-State Structure Determination of this compound and Related Compounds

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation and how it packs into a crystal lattice.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, its solid-state conformation can be inferred by examining closely related structures. The analysis of analogous compounds, such as N-cyclohexylbenzamide, provides a foundational understanding of the key structural features.

In the known structure of N-cyclohexylbenzamide, the molecule exhibits a twisted conformation. The benzene ring is not coplanar with the amide group, a common feature in benzamides due to steric hindrance. The cyclohexyl ring typically adopts a stable chair conformation.

For this compound, several structural characteristics are anticipated:

Amide Group Planarity: The central amide bond (O=C-N) is expected to be largely planar.

Cyclohexyl Conformation: Both cyclohexyl rings will likely exist in low-energy chair conformations.

Rotational Isomers (Rotamers): Due to rotation around the C-N bond of the amide and the N-C bonds of the cyclohexyl groups, multiple conformations are possible. The steric bulk of the two cyclohexyl groups will significantly influence the rotational barrier and the preferred orientation of these rings relative to the amide plane.

Aromatic Ring Orientation: The 4-iodobenzoyl group will be twisted with respect to the amide plane. The degree of this twist is influenced by the steric demands of the N,N-dicyclohexyl groups and by intermolecular packing forces in the crystal. The iodine atom, being large and polarizable, is expected to participate in intermolecular interactions, such as halogen bonding, which can influence the crystal packing arrangement.

To illustrate the type of data obtained from a crystallographic study, the crystallographic parameters for the related compound N-cyclohexylbenzamide are presented below. This data serves as a proxy for understanding the fundamental geometry of the benzamide (B126) core.

Interactive Table: Crystallographic Data for N-Cyclohexylbenzamide (Note: Data for a structurally related compound)

ParameterValue
Chemical FormulaC₁₃H₁₇NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.2372 (3)
b (Å)6.5841 (4)
c (Å)16.6029 (12)
β (°)91.176 (2)
Volume (ų)572.38 (6)
Z (molecules/cell)2
Key Torsion Angle¹-30.8 (4)°
¹N1–C1(carbonyl)–C2(ring)–C3(ring)

The crystal packing of this compound would likely be dominated by van der Waals forces. However, weak C-H···O hydrogen bonds and potential I···O or I···N halogen bonds could form supramolecular networks, contributing to the stability of the crystal lattice.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable to derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

This compound itself is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit a CD or ORD spectrum. However, these techniques become exceptionally powerful for the stereochemical analysis of its chiral derivatives. If a chiral center is introduced into the molecule, for example by using a chiral amine during synthesis or by incorporating a chiral substituent, chiroptical spectroscopy can be used to determine the absolute configuration and study conformational properties.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A plot of this difference versus wavelength constitutes a CD spectrum. Non-zero signals, known as Cotton effects, are only observed for chiral molecules within their chromophore absorption bands.

For a chiral derivative of this compound, the benzamide moiety acts as a chromophore. The electronic transitions within this group become "optically active" due to the influence of the chiral center. The key transitions for the benzamide chromophore are:

An n → π* transition associated with the carbonyl group.

π → π* transitions associated with the conjugated system of the benzene ring and the amide group.

A study on N-monosubstituted and N,N-disubstituted benzamides revealed that the n → π* transition of the benzamido chromophore is responsible for a Cotton effect observed between two other aromatic transitions. acs.org The sign (positive or negative) of these Cotton effects can often be correlated with the absolute configuration of the chiral center, providing a non-destructive method for stereochemical assignment. acs.orgchiralabsxl.com

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD spectrum is a plot of specific rotation versus wavelength. In regions far from a chromophore's absorption band, ORD curves are typically plain, showing a gradual increase or decrease in rotation. However, within an absorption band, the curve becomes anomalous, showing a characteristic peak and trough. This anomalous curve is also known as a Cotton effect and is directly related to the CD spectrum by the Kronig-Kramers transforms.

The sign of the Cotton effect in an ORD spectrum, defined by whether the peak is at a longer (positive) or shorter (negative) wavelength than the trough, provides the same stereochemical information as the corresponding CD band.

For chiral derivatives of this compound, the benzamide chromophore allows for the application of these techniques. By derivatizing a chiral amine or alcohol with 4-iodobenzoyl chloride, the resulting chiral benzamide can be analyzed. The sign of the observed Cotton effect can then be used to assign the absolute configuration of the original amine or alcohol by applying established empirical rules for the benzamide chromophore.

Computational and Theoretical Studies on N,n Dicyclohexyl 4 Iodobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are foundational for understanding the electronic properties of a molecule. nih.goveurjchem.com For N,N-dicyclohexyl-4-iodobenzamide, these calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies of Bond Dissociation EnergiesBond Dissociation Energy (BDE) is a key indicator of the stability of a chemical bond. DFT methods are widely used to calculate BDEs, providing a measure of the energy required to break a specific bond homolytically.nih.govchemrxiv.orgIn a hypothetical study of this compound, DFT calculations would likely focus on the C-I bond and the amide C-N bond, as these are often the most reactive sites. The calculated BDE values would help predict the molecule's thermal stability and its propensity to undergo radical reactions. Generally, a lower BDE indicates a weaker bond that is more easily cleaved.chemrxiv.org

A hypothetical data table for such a study might look like this:

BondHypothetical BDE (kcal/mol)
C(aryl)-IValue
C(carbonyl)-NValue
N-C(cyclohexyl)Value
This table is for illustrative purposes only. No experimental or calculated data is available.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are used to explore the different spatial arrangements (conformations) a molecule can adopt over time. nih.gov For a flexible molecule like this compound, with its two rotatable cyclohexyl rings, MD simulations would be crucial to identify the most stable, low-energy conformations. Understanding the conformational landscape is essential as the molecule's shape can significantly influence its biological activity and physical properties.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to model entire reaction pathways, identifying intermediate structures and the high-energy transition states that connect them. For this compound, this could involve modeling its synthesis, degradation, or its participation in reactions like palladium-catalyzed cross-coupling at the C-I bond. These in silico predictions help elucidate reaction mechanisms and optimize reaction conditions.

Structure-Reactivity Correlation Studies based on Computational Models

This area of study integrates the findings from quantum chemical calculations and simulations to establish a relationship between the molecule's structure and its observed reactivity. For instance, calculated parameters like BDEs, MEP values, and orbital energies (HOMO/LUMO) for a series of related benzamide (B126) derivatives could be correlated with experimentally measured reaction rates or biological activities. Such models are fundamental in rational drug design and materials science. researchgate.net

Advanced Derivatization and Functionalization Strategies of N,n Dicyclohexyl 4 Iodobenzamide

Palladium-Catalyzed Arylation and Alkynylation at the Iodine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in N,N-dicyclohexyl-4-iodobenzamide is particularly amenable to such transformations, allowing for the introduction of various aryl and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. In the context of this compound, it can be used to introduce a wide range of aryl and heteroaryl substituents. The general reaction scheme involves reacting the iodobenzamide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. For instance, the coupling of the bis-9-BBN adduct of various dienes with 1,3-dibromobenzene via Suzuki coupling has been shown to produce [n]metacyclophanes. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, this allows for the direct attachment of an alkyne moiety. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org These conditions are generally mild, often proceeding at room temperature. wikipedia.org The resulting alkynylated benzamides can serve as precursors for more complex structures, including conjugated enynes and arylalkynes. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This allows for the introduction of vinyl groups at the 4-position of the benzamide (B126) ring. The reaction typically requires a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgacsgcipr.orgorganic-chemistry.org This powerful transformation allows for the synthesis of a diverse range of N-aryl and N-heteroaryl derivatives of the parent benzamide. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Reactions for Derivatization

Reaction Coupling Partner Catalyst System (Typical) Resulting Moiety
Suzuki-MiyauraArylboronic acid/esterPd catalyst, BaseAryl
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Amine baseAlkynyl
HeckAlkenePd catalyst, BaseVinyl
Buchwald-HartwigAminePd catalyst, Ligand, BaseAmino

Transformation of the Iodobenzamide Moiety into Other Halogenated or Pseudohalogenated Systems

While the iodo-substituent is a versatile handle for cross-coupling, it can also be transformed into other useful functional groups. Halogen exchange reactions, for instance, can convert the iodobenzamide into the corresponding bromo- or chlorobenzamide. These transformations can be advantageous for tuning the reactivity of the molecule in subsequent reactions. Furthermore, the iodo group can be converted into pseudohalides like triflates, which are also excellent leaving groups in palladium-catalyzed reactions.

Introduction of Biologically Relevant Tags or Probes via the Iodinated Position (focus on synthetic methods)

The strategic placement of the iodine atom allows for the convenient introduction of various tags and probes for biological studies. This is often achieved through the aforementioned palladium-catalyzed cross-coupling reactions. For example, a fluorescent dye containing a terminal alkyne can be coupled to this compound via a Sonogashira reaction to generate a fluorescently labeled version of the molecule. Similarly, biotin or other affinity tags possessing a suitable coupling partner (e.g., a boronic acid or an amine) can be attached to the benzamide core. These tagged molecules are invaluable tools for studying the biological targets and mechanisms of action of the parent compound.

Polymerization and Material Science Applications of this compound as a Monomer or Precursor

The bifunctional nature of this compound, possessing both an amide and a reactive aryl iodide, makes it an interesting candidate as a monomer or precursor in materials science. For example, poly(phenyleneethynylene)s (PPEs) can be synthesized through Sonogashira coupling polymerization of aryl dihalides and dialkynes. libretexts.org this compound could potentially be incorporated into such polymers to impart specific properties. The rigid dicyclohexylamide group could influence the polymer's solubility, thermal stability, and packing in the solid state. Furthermore, derivatization of the iodo-position with other polymerizable groups could lead to the formation of novel functional polymers with potential applications in organic electronics or as advanced materials.

Analytical Methodologies for N,n Dicyclohexyl 4 Iodobenzamide in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of purification and analysis for N,N-dicyclohexyl-4-iodobenzamide, enabling its separation from reactants, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolving power and sensitivity. Developing a reliable HPLC method involves the systematic optimization of several parameters to achieve efficient separation of the target analyte from potential impurities.

Given the non-polar nature of the two cyclohexyl groups and the moderately polar benzamide (B126) core, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The choice of column, mobile phase composition, flow rate, and detector wavelength are all critical for a successful separation. For instance, a C18 column is commonly selected for its hydrophobic characteristics, which promote retention of non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By adjusting the ratio of these solvents (either isocratically or through a gradient), the retention time of this compound can be precisely controlled to resolve it from closely eluting impurities. Detection is most commonly achieved using a UV-Vis detector, as the iodinated benzene (B151609) ring possesses a strong chromophore.

A representative table of HPLC method parameters is provided below.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Stationary Phase (Column) Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)Provides effective hydrophobic interaction for retaining the analyte and separating it from more polar impurities.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)A common mobile phase for reversed-phase chromatography, offering good solubility and elution strength for the analyte.
Flow Rate 1.0 mL/minA standard flow rate that ensures efficient separation and reasonable analysis time without generating excessive backpressure.
Detection Wavelength UV at ~245 nmThis wavelength corresponds to a strong absorbance maximum for the iodobenzoyl chromophore, ensuring high sensitivity.
Column Temperature 35 °CMaintaining a controlled temperature ensures stable retention times and improves peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes band broadening and prevents column overloading, leading to sharper peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

This compound itself has a high boiling point and low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC) without chemical derivatization. However, GC coupled with Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying volatile byproducts that may be present in a sample. These byproducts can arise from the synthetic route, such as unreacted starting materials (e.g., cyclohexylamine) or side products from the amide coupling reaction.

In a typical GC-MS analysis, a solution of the this compound sample is injected into a heated port, which volatilizes any low-boiling-point impurities. These volatile compounds are then separated as they pass through the GC column. The mass spectrometer detector then fragments the eluting molecules and separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, which can be compared against a spectral library for positive identification of the volatile byproducts. This information is crucial for optimizing synthesis and purification protocols.

Spectrophotometric and Spectrofluorometric Quantification Methods (if applicable)

UV-Visible spectrophotometry offers a straightforward and accessible method for quantifying this compound in solution. This technique leverages the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The iodinated aromatic ring in the molecule absorbs UV light, typically with a maximum absorbance (λmax) in the mid-UV range.

To perform a quantitative analysis, a calibration curve is first established by preparing a series of standard solutions of high-purity this compound at known concentrations. The absorbance of each standard is measured at the predetermined λmax. Plotting absorbance versus concentration yields a linear calibration curve. The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from this curve.

While information on the native fluorescence of this compound is not prominent, spectrofluorometry could be a potential, more sensitive quantification method if the compound is found to be fluorescent or can be derivatized with a fluorescent tag.

Electrochemical Detection and Quantification Approaches

Electrochemical methods can offer highly sensitive and selective detection for compounds that are electrochemically active. The this compound molecule contains a carbon-iodine bond on an aromatic ring, which is a reducible functional group. Techniques such as cyclic voltammetry could be employed to investigate the redox potential of this group. If a distinct and reproducible reduction peak is observed, an electroanalytical method could be developed.

For instance, HPLC coupled with an electrochemical detector (HPLC-ED) could be a powerful quantitative approach. In this setup, after the compound is separated on the HPLC column, it flows past an electrode held at a specific reduction potential. The current generated by the electrochemical reduction of the iodine group is measured, and this signal is proportional to the concentration of the analyte. This method can offer superior sensitivity and selectivity compared to UV detection, as only compounds that are electroactive at the set potential will be detected.

Development of Robust Quality Control Methods for Research-Grade this compound

The development of robust quality control (QC) methods is critical to guarantee the integrity of research-grade this compound. A comprehensive QC regimen integrates multiple analytical techniques to provide a complete profile of the compound's identity, purity, and properties.

A multi-faceted QC approach would typically involve the following tests:

Identity Confirmation: The definitive structure of the compound is confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry. These techniques verify the correct connectivity of atoms and the molecular weight.

Purity Assay: A validated HPLC method, as detailed in section 7.1.1, is the gold standard for determining purity. It quantifies the percentage of this compound and identifies the presence and relative amounts of any impurities.

Volatile Impurity and Residual Solvent Analysis: Headspace GC-MS is used to detect and quantify any remaining volatile substances from the synthesis, such as solvents or unreacted starting materials.

Water Content: Karl Fischer titration is performed to accurately measure the water content in the solid material, as water can affect stability and reactivity.

Physical Characterization: Basic properties like melting point and appearance are recorded. A sharp melting point range is often indicative of high purity.

The results from these analyses are compiled into a Certificate of Analysis (CoA), which provides a comprehensive quality summary for a specific batch of the chemical.

Table 2: Typical Quality Control Specification Sheet

TestMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, Mass SpectrometryConforms to structure
Purity HPLC (at ~245 nm)≥ 98.0%
Melting Point Melting Point ApparatusSpecific range, e.g., 185-190 °C
Water Content Karl Fischer Titration≤ 0.5%

Future Perspectives and Emerging Research Avenues for N,n Dicyclohexyl 4 Iodobenzamide

Integration into Automated Synthesis Platforms

The automated synthesis of small molecules has the potential to revolutionize drug discovery and materials science by rapidly generating libraries of compounds for screening. chim.it While direct reports on the integration of N,N-dicyclohexyl-4-iodobenzamide into such platforms are not yet prevalent, the principles of automated synthesis are highly applicable. Automated synthesizers, which can perform reactions, work-ups, and purifications with minimal human intervention, are well-suited for the iterative synthesis of this compound derivatives. rsc.org

The modular nature of this compound, with its reactive aryl iodide and modifiable amide moiety, makes it an ideal candidate for automated synthesis. For instance, an automated platform could be programmed to perform a Suzuki or Sonogashira coupling at the iodo-position with a diverse range of boronic acids or alkynes, followed by a modification of the dicyclohexyl groups. This would allow for the rapid generation of a library of analogs with varied electronic and steric properties.

Table 1: Hypothetical Automated Synthesis Protocol for this compound Analogs

StepOperationReagents/ConditionsEstimated Time
1Dispense this compoundStock solution in THF2 min
2Add Coupling PartnerArray of boronic acids in DMA5 min
3Add Catalyst/BasePd(PPh₃)₄, K₂CO₃3 min
4Reaction80 °C60 min
5Quench and Liquid-Liquid ExtractionWater, Ethyl Acetate15 min
6PurificationAutomated Flash Chromatography30 min
7AnalysisLC-MS10 min

This automated approach would significantly accelerate the structure-activity relationship (SAR) studies of new catalysts or materials derived from this scaffold.

Exploration of Novel Catalytic Reactions Utilizing the Iodobenzamide Scaffold (e.g., hypervalent iodine catalysis)

The iodine atom in this compound can be oxidized to a hypervalent state, creating a powerful and environmentally benign oxidizing agent. rsc.org Hypervalent iodine reagents are known to mimic the reactivity of heavy metal oxidants without their associated toxicity. organic-chemistry.org The this compound scaffold is particularly interesting for the development of new hypervalent iodine catalysts. The bulky dicyclohexyl groups can provide steric hindrance that may influence the selectivity of catalytic reactions.

Research has demonstrated the use of 2-iodobenzamides as catalysts for the oxidation of alcohols to carboxylic acids at room temperature. acsgcipr.org These catalysts are generated in situ from the corresponding iodobenzamide using a terminal oxidant like Oxone. The proposed catalytic cycle involves the oxidation of the aryl iodide to the active hypervalent iodine species, which then oxidizes the alcohol. The reduced catalyst is then re-oxidized by the terminal oxidant to continue the cycle. acsgcipr.org

Furthermore, chiral hypervalent iodine(III) reagents have been developed for enantioselective reactions, such as the dioxygenation of alkenes. nih.gov The formation of a chiral supramolecular scaffold through hydrogen bonding has been identified as key to achieving high levels of asymmetric induction. nih.gov The amide functionality in this compound could be exploited for the development of new chiral ligands and catalysts for asymmetric transformations.

Table 2: Representative Hypervalent Iodine-Catalyzed Oxidations

Catalyst PrecursorSubstrateProductOxidantYield (%)Reference
2-IodobenzamideBenzyl alcoholBenzoic acidOxone95 acsgcipr.org
2-Iodobenzamide1-OctanolOctanoic acidOxone92 acsgcipr.org
Chiral IodoareneStyrene(S)-1-Phenyl-1,2-ethanediol diacetatem-CPBA85 (94% ee) nih.gov

Advanced Material Science Applications of Derivatives

The unique structural features of this compound, particularly the presence of a heavy iodine atom and the potential for hydrogen bonding through the amide group, make its derivatives promising candidates for advanced materials.

Iodinated compounds are extensively used as X-ray contrast agents in medical imaging due to the high atomic number of iodine, which leads to efficient X-ray attenuation. wikipedia.org Derivatives of this compound could be explored for the development of new polymeric nanoparticles for improved delivery of iodinated contrast agents. rsc.orgnih.gov These nanoparticles could offer advantages such as longer circulation times and targeted delivery.

Furthermore, the amide functionality in this compound can participate in hydrogen bonding, leading to the formation of ordered supramolecular assemblies. nih.gov The self-assembly of specifically designed derivatives could lead to the formation of novel materials with interesting properties, such as liquid crystals, gels, or porous solids for applications in sensing or separation. The field of metal-directed protein self-assembly also offers inspiration for how specific functionalities could be incorporated to guide the formation of complex, functional architectures. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Iodinated Benzamides

However, these challenges also present opportunities for the development of novel synthetic methodologies. For example, the development of more efficient and sterically tolerant amidation and cross-coupling reactions would be highly beneficial. The exploration of flow chemistry could also offer a means to overcome some of the limitations of traditional batch synthesis for these complex molecules. sigmaaldrich.com

The opportunities for the application of complex iodinated benzamides are vast. In catalysis, the development of recyclable, polymer-supported hypervalent iodine catalysts based on the this compound scaffold could lead to more sustainable chemical processes. rsc.org In materials science, the design of new iodinated polymers and supramolecular materials could lead to breakthroughs in medical imaging and functional materials. nih.govmdpi.com The unique combination of a heavy atom, a rigid aromatic core, and hydrogen-bonding capabilities in a single molecule provides a rich design space for chemists to explore.

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-dicyclohexyl-4-iodobenzamide with high purity?

Answer:
The synthesis typically involves coupling 4-iodobenzoic acid with dicyclohexylamine using activating agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane). Reflux conditions (24–48 hours) under inert atmosphere ensure complete amidation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) enhances purity. Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms structural integrity, while HPLC-MS ensures >95% purity .

Basic: How can researchers validate the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) are analyzed using a Bruker APEX-II diffractometer with Mo-Kα radiation. Data refinement with SHELXL (for small molecules) resolves bond lengths, angles, and torsion angles. Validate against computational models (DFT/B3LYP) to confirm geometric parameters. Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Advanced: How should researchers address contradictory spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected 1H^1H-NMR shifts) may arise from impurities, solvent interactions, or dynamic effects. Mitigate via:

  • Repeating experiments under controlled conditions (dry solvents, inert atmosphere).
  • Cross-validating with alternative techniques (IR for functional groups, XRD for solid-state conformation).
  • Computational simulation (Gaussian 03, B3LYP/6-31G*) to predict spectroscopic profiles and identify anomalies .

Advanced: What computational strategies are effective for modeling the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G level calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Solvent effects (e.g., in DMSO) are modeled using the Polarizable Continuum Model (PCM). Compare results with experimental UV-Vis and cyclic voltammetry data to validate electronic behavior .

Advanced: How can the biological activity of this compound be systematically evaluated in vitro?

Answer:
For radiolabeled analogs (e.g., 123I^{123}I-derivatives), use melanoma cell lines to assess uptake via gamma counting. Correlate results with pigmentation status (melanin content). Validate specificity using blocking studies (excess unlabeled compound). For non-radioactive studies, employ cytotoxicity assays (MTT) and apoptosis markers (caspase-3) .

Advanced: What challenges arise in crystallographic refinement of halogenated benzamides, and how are they resolved?

Answer:
High electron density from iodine atoms can cause twinning or absorption errors. Mitigate by:

  • Using multi-scan absorption corrections (SADABS).
  • Restraining thermal parameters during SHELXL refinement.
  • Validating with Hirshfeld surface analysis to detect intermolecular interactions (e.g., C–H···O, halogen bonding) .

Methodological: How should researchers manage and share data for reproducibility?

Answer:
Adhere to FAIR principles:

  • Store raw spectral data (NMR, MS) in repositories like RADAR4Chem or Chemotion.
  • Deposit crystallographic data with CCDC (CCDC 2167555 as an example).
  • Document synthesis protocols in electronic lab notebooks (ELNs) with metadata (reagent batches, temperature gradients) .

Methodological: What strategies improve solubility of this compound in aqueous assays?

Answer:

  • Use co-solvents (DMSO ≤1% v/v) or cyclodextrin inclusion complexes.
  • Synthesize PEGylated derivatives to enhance hydrophilicity.
  • Characterize solubility via shake-flask method (HPLC quantification) and validate stability under assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.